Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate typically involves the esterification of l-isoleucine with methyl n-[(2r)-2-aminobutanoyl] chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and a base such as triethylamine is often added to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and altering their activity, thereby influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl n-[(2r)-2-aminobutanoyl]-l-valinate
- Methyl n-[(2r)-2-aminobutanoyl]-l-leucinate
- Methyl n-[(2r)-2-aminobutanoyl]-l-alaninate
Uniqueness
Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (2S,3S)-2-[[(2R)-2-aminobutanoyl]amino]-3-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-5-7(3)9(11(15)16-4)13-10(14)8(12)6-2/h7-9H,5-6,12H2,1-4H3,(H,13,14)/t7-,8+,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATFQFSLKYHPJE-YIZRAAEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)C(CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC(=O)[C@@H](CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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